

## Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)acrylate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2-(bromomethyl)acrylate	
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This technical guide provides a comprehensive overview of the spectroscopic properties of **methyl 2-(bromomethyl)acrylate**, a valuable reagent in organic synthesis and polymer chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside protocols for its synthesis and characterization.

## **Spectroscopic Data**

The structural characterization of **methyl 2-(bromomethyl)acrylate** is primarily achieved through <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Methyl 2-

(bromomethyl)acrylate

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.32	S	=CH <sub>2</sub> (vinyl H)
5.96	S	=CH <sub>2</sub> (vinyl H)
4.19	S	-CH₂Br (bromomethyl)
3.79	S	-OCH₃ (methyl ester)





Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for Methyl 2-

(bromomethyl)acrylate

Chemical Shift ( $\delta$ ) ppm	Assignment
165.5	C=O (ester carbonyl)
136.0	=C< (quaternary vinyl C)
129.0	=CH2 (vinyl C)
52.5	-OCH₃ (methyl ester)
28.5	-CH₂Br (bromomethyl)

Solvent: CDCl3. Reference: CDCl3 at 77.16 ppm.

Table 3: IR Spectroscopic Data for Methyl 2-

(bromomethyl)acrylate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1725	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (alkene)
~1280, ~1160	Strong	C-O stretch (ester)
~650	Medium	C-Br stretch

# Experimental Protocols Synthesis of Methyl 2-(bromomethyl)acrylate

A common and effective method for the synthesis of **methyl 2-(bromomethyl)acrylate** involves the bromination of methyl 2-(hydroxymethyl)acrylate.[1]

#### Materials:

• Methyl 2-(hydroxymethyl)acrylate



- Phosphorus tribromide (PBr<sub>3</sub>)
- Anhydrous diethyl ether
- Water
- Hexane
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- A solution of methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom flask and cooled to -4 °C using an ice/NaCl bath.
- Phosphorus tribromide (23.5 mL, 0.25 mol) is added dropwise to the cooled solution over a period of 30 minutes. The formation of a white precipitate is observed.
- The reaction mixture is stirred for 3 hours while being allowed to warm to room temperature.
- The solution is then re-cooled to -4 °C, and water (50 mL) is cautiously added dropwise. This step results in the evolution of hydrogen bromide (HBr) gas.
- After the addition of water, an additional 100 mL of water is added, and the resulting solution is extracted with hexane (3 x 200 mL).
- The combined organic layers are dried over anhydrous MgSO<sub>4</sub>.
- The MgSO<sub>4</sub> is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude product.
- Pure methyl 2-(bromomethyl)acrylate is obtained as a slightly yellowish liquid by distillation under reduced pressure (43 °C, 1.0 Torr).

## **Spectroscopic Characterization**



The following protocols are standard procedures for obtaining NMR and IR spectra of acrylate monomers.

#### NMR Spectroscopy:

- Instrumentation: Bruker DPX 300 or ACF-400 spectrometer.
- Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Tetramethylsilane (TMS) is used as an external standard for <sup>1</sup>H and <sup>13</sup>C NMR.
- Acquisition: Spectra are recorded at ambient temperature.

#### IR Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Acquisition: The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

## **Logical Workflow**

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **methyl 2-(bromomethyl)acrylate**.





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Caption: Workflow for the Synthesis and Spectroscopic Analysis.

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### References

- 1. Methyl 2-(bromomethyl)acrylate | 4224-69-5 [chemicalbook.com]
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